N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety
Scientific Research Applications
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]butan-2-amine typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-bromoethylamine to yield N-[2-(2,5-dichlorophenoxy)ethoxy]ethylamine. Finally, this compound is reacted with butan-2-amine to produce the desired amine. The oxalic acid component is introduced by reacting the amine with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce various amine derivatives.
Mechanism of Action
The mechanism of action of N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and ethoxy groups may facilitate binding to specific sites, while the amine and oxalic acid components can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4-dichlorophenoxy)ethyl]-N,N-dimethylamine: Similar structure but with different substituents on the phenoxy group.
N-{2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine: Similar backbone but with variations in the amine component.
Uniqueness
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid is unique due to its specific combination of phenoxy, ethoxy, amine, and oxalic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2.C2H2O4/c1-3-11(2)17-6-7-18-8-9-19-14-10-12(15)4-5-13(14)16;3-1(4)2(5)6/h4-5,10-11,17H,3,6-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVXGNDPJOPBFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=C(C=CC(=C1)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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